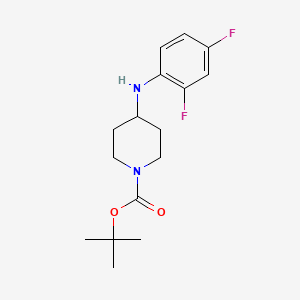

tert-butyl 4-(2,4-difluoroanilino)tetrahydro-1(2H)-pyridinecarboxylate

Description

tert-Butyl 4-(2,4-difluoroanilino)tetrahydro-1(2H)-pyridinecarboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at position 1 and a 2,4-difluoroanilino substituent at position 3. This scaffold is commonly utilized in medicinal chemistry as a precursor for enzyme inhibitors or bioactive intermediates due to its modular structure, which allows for tailored substituent modifications.

Properties

IUPAC Name |

tert-butyl 4-(2,4-difluoroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)19-14-5-4-11(17)10-13(14)18/h4-5,10,12,19H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONQHPGYMBGNLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-(2,4-difluoroanilino)tetrahydro-1(2H)-pyridinecarboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2,4-difluoroaniline with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by a base, such as sodium hydride or potassium carbonate, and carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then subjected to further reactions, including esterification with tert-butyl chloroformate, to yield the final product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Tert-butyl 4-(2,4-difluoroanilino)tetrahydro-1(2H)-pyridinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroaniline moiety can be replaced by other nucleophiles under appropriate conditions.

Esterification and Hydrolysis: The ester functional group in the compound can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo esterification with different alcohols to form new esters.

Common reagents and conditions used in these reactions include organic solvents (e.g., THF, DMF), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions to optimize the reaction yields.

Scientific Research Applications

Tert-butyl 4-(2,4-difluoroanilino)tetrahydro-1(2H)-pyridinecarboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,4-difluoroanilino)tetrahydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroaniline moiety is believed to play a crucial role in binding to these targets, while the tetrahydropyridinecarboxylate backbone provides structural stability. The compound may modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic functions, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Anilino Group

The 2,4-difluoroanilino group distinguishes this compound from analogs with alternative aromatic substituents. Key comparisons include:

| Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS No. | Key Properties/Applications |

|---|---|---|---|---|---|

| tert-Butyl 4-(2,4-difluoroanilino)tetrahydro-1(2H)-pyridinecarboxylate | 2,4-difluoroanilino | C16H21F2N2O2 (hypothetical) | ~323.35 | N/A | Expected moderate lipophilicity; potential use in kinase inhibitors |

| tert-Butyl 4-[3-(trifluoromethyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate [12] | 3-CF3-anilino | C17H23F3N2O2 | 344.38 | 477864-09-8 | Enhanced electron-withdrawing effects; higher molecular weight |

| tert-Butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate [12] | 2,4-Cl2-anilino | C16H22Cl2N2O2 | 345.27 | 860785-94-0 | Increased halogen bulk; potential for halogen bonding in target interactions |

| tert-Butyl 4-(4-isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate [11] | 4-isoPr-anilino | C19H30N2O2 | 318.45 | 241499-44-5 | Hydrophobic isopropyl group; may improve membrane permeability |

Key Observations :

- Electron-withdrawing groups (e.g., CF3, Cl) increase polarity and may enhance binding to charged enzyme active sites [12].

- Halogen substituents (F, Cl) improve metabolic stability but may introduce steric hindrance [12][15].

- Hydrophobic groups (e.g., isoPr) enhance lipophilicity, favoring blood-brain barrier penetration [11].

Core Modifications: Piperidine vs. Tetrahydropyridine

Several analogs replace the piperidine ring with unsaturated or functionalized variants:

| Compound Name | Core Structure | Functional Group | CAS No. | Applications |

|---|---|---|---|---|

| tert-Butyl 4-(4-formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate [3][6] | Piperidine | Thiazolyl-formyl | 869901-02-0 | Intermediate for heterocyclic drug candidates |

| tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate [4] | Dihydropyridine | CF3-phenyl | N/A | Precursor for trifluoromethylated bioactive molecules |

| tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate [14] | Piperidine | 3-hydroxypropyl | 156185-63-6 | Hydroxyl group enables conjugation; used in prodrug design |

Key Observations :

Biological Activity

tert-Butyl 4-(2,4-difluoroanilino)tetrahydro-1(2H)-pyridinecarboxylate , with the CAS number 860788-24-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

- Molecular Formula : C16H22F2N2O2

- Molecular Weight : 312.35 g/mol

- CAS Number : 860788-24-5

The structure of the compound features a tetrahydropyridine ring, which is known for its role in various pharmacological activities. The presence of difluoroaniline enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor properties by inducing apoptosis in cancer cells. The difluoroaniline moiety may enhance this effect through increased binding affinity to target proteins.

- Neuroprotective Effects : Some derivatives of pyridinecarboxylates have shown neuroprotective properties, potentially through the modulation of neuroinflammatory pathways.

- Anti-inflammatory Properties : Compounds containing pyridine rings are often studied for their anti-inflammatory effects, which may be relevant for treating chronic inflammatory diseases.

Case Study 1: Antitumor Activity

A study investigated the effects of pyridine derivatives on various cancer cell lines. It was found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity. The mechanism was linked to the induction of cell cycle arrest and apoptosis through caspase activation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 5.6 | Apoptosis |

| Compound B | HeLa | 3.2 | Cell Cycle Arrest |

| tert-butyl 4-(2,4-difluoroanilino)tetrahydro-1(2H)-pyridinecarboxylate | A549 | TBD | TBD |

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, a related pyridine derivative was tested for its ability to protect neurons from oxidative stress. The results indicated a significant reduction in cell death and oxidative markers when treated with the compound.

Research Findings

Recent literature has highlighted the importance of structure-activity relationships (SAR) in understanding how modifications to the pyridine scaffold can enhance biological activity. For instance, slight alterations in substituents have been shown to significantly impact binding affinities and biological responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.